molecular formula C22H20FN5O2S B2493777 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide CAS No. 922010-39-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2493777
CAS No.: 922010-39-7
M. Wt: 437.49
InChI Key: ZRCMMRDIWJOOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The structure features a 2-fluorobenzyl group at the 5-position of the pyrazolo[3,4-d]pyrimidine core and a 2-(methylthio)benzamide moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-31-19-9-5-3-7-16(19)21(29)24-10-11-28-20-17(12-26-28)22(30)27(14-25-20)13-15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMMRDIWJOOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been studied for its various pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S, with a molecular weight of 437.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine in the benzyl group may enhance the compound's pharmacological properties by improving its metabolic stability and bioavailability .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various disease processes. Research indicates that compounds within this class can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

1. Anti-inflammatory Activity

The compound has been evaluated for its COX-II inhibitory potential. In studies involving structurally similar compounds, IC50 values (the concentration required to inhibit 50% of enzyme activity) have shown promising results:

  • PYZ16 : IC50 = 0.52 μM against COX-II with a selectivity index (S.I.) of 10.73 compared to Celecoxib (IC50 = 0.78 μM, S.I. = 9.51) .
  • General Findings : Compounds in this series exhibit weak inhibitory activity against COX-I and moderate activity against COX-II, with IC50 values ranging from 0.52 to 22.25 μM .

2. Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. For instance:

  • In Vitro Studies : Some derivatives have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

CompoundActivityIC50 ValueReference
PYZ16COX-II Inhibition0.52 μM
CelecoxibCOX-II Inhibition0.78 μM
PYZ37Anticancer (Cytotoxicity)Varies by cell line

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20FN5O3
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 922009-64-1

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in inhibiting certain enzymes involved in cellular processes.

Therapeutic Applications

The applications of this compound can be categorized into several key areas:

  • Cancer Treatment :
    • The compound has shown promise in the treatment of various cancers due to its selective inhibition of CDKs. It may be effective against solid tumors and hematological malignancies such as multiple myeloma .
    • Inhibition of ALDH1A isoforms by similar compounds has been linked to overcoming chemotherapy resistance in ovarian cancer .
  • Inflammatory Diseases :
    • Research indicates that compounds with similar structures can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
  • Neurodegenerative Disorders :
    • There is emerging evidence that targeting specific kinases can be beneficial in neurodegenerative diseases, providing another avenue for research into this compound's efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:

Case Study 1: Cancer Cell Proliferation

A study demonstrated that pyrazolo[3,4-d]pyrimidin derivatives effectively inhibited cell proliferation in multiple myeloma cell lines. The mechanism involved the downregulation of CDK activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Chemotherapy Resistance

Another study focused on the role of ALDH1A inhibition in ovarian cancer. The results indicated that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide could enhance the sensitivity of resistant cancer cells to chemotherapy agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Replacement of leaving groups (e.g., halides) with amines or alcohols under basic conditions, as observed in structurally related pyrazolo[3,4-d]pyrimidines.

Reaction Site Reagents/Conditions Product Key Reference
C6 (if halogenated)Ethanol, Et₃N, refluxSubstitution with amines, thiols, or alkoxy groups

Oxidation of Methylthio Group

The methylthio (-SMe) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, a reaction critical for modulating electronic properties and bioactivity.

Reaction Oxidizing Agent Conditions Product Reference
S-OxidationmCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RT2-(Methylsulfinyl)benzamide derivative
S,S-DioxidationH₂O₂, AcOHReflux, 6–8 hours2-(Methylsulfonyl)benzamide derivative

Hydrolysis of Amide Bond

The benzamide group is hydrolyzed under strong acidic or basic conditions to yield carboxylic acid and ethylamine intermediates.

Conditions Reagents Products Application Source
Acidic Hydrolysis6M HCl, 100°C, 12 hours2-(Methylthio)benzoic acid + Ethylamine saltFunctional group interconversion
Basic Hydrolysis2M NaOH, reflux, 8 hours2-(Methylthio)benzoate + EthylamineProdrug activation

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl and benzamide aromatic rings participate in EAS, though fluorine’s electron-withdrawing nature directs substitution to meta/para positions.

Reaction Type Reagents Position Product Notes Reference
NitrationHNO₃, H₂SO₄, 0°CMeta to FNitro-substituted benzyl derivativeModerate yield (~45%)
HalogenationBr₂, FeBr₃, DCMPara to SMeBrominated benzamide derivativeRequires anhydrous conditions

Alkylation/Arylation at Pyrazole Nitrogen

The pyrazole nitrogen (N1) undergoes alkylation or arylation using alkyl/aryl halides, enhancing solubility or targeting specific receptors.

Reagent Base Solvent Product Yield Source
Methyl iodideK₂CO₃DMF, 80°CN1-Methylated pyrazolo[3,4-d]pyrimidine72%
Benzyl chlorideNaH, THF, 0°C → RTTHFN1-Benzylated derivative65%

Reductive Amination of Ethyl Linker

The ethylamine linker can participate in reductive amination with aldehydes/ketones to introduce diversely substituted amines.

Carbonyl Compound Reducing Agent Conditions Product Application Reference
FormaldehydeNaBH₃CNMeOH, RTN-Ethyl-N-methylamine derivativeBioactivity modulation

Photolytic or Thermal Decomposition

Under UV light or elevated temperatures, the compound may degrade into smaller fragments, including:

  • Pyrazolo[3,4-d]pyrimidinone (via loss of 2-fluorobenzyl group)

  • 2-(Methylthio)benzamide (via cleavage of the ethyl linker)

Key Research Findings:

  • Oxidation Selectivity : The methylthio group oxidizes preferentially over the fluorobenzyl moiety, enabling selective sulfone formation without aryl-F substitution .

  • Amide Stability : Hydrolysis occurs more readily under acidic conditions (e.g., HCl) compared to basic media, aligning with benzamide reactivity trends .

  • Catalytic Effects : Pd/C or Ni catalysts enhance coupling reactions at the pyrimidine ring, though fluorobenzyl groups may inhibit catalytic activity due to steric hindrance.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 from ). Key distinctions include:

Core Modifications: The target compound has a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine core, whereas Example 53 incorporates a 4-oxo-4H-chromen-2-yl group fused to the pyrimidine ring. The fluorobenzyl group in the target compound vs. the fluorophenyl-chromene system in Example 53 may influence steric and electronic interactions.

Substituent Variations :

  • Benzamide Moieties :
  • Target: 2-(methylthio)benzamide (electron-rich due to sulfur).
  • Example 53: 2-fluoro-N-isopropylbenzamide (electron-withdrawing fluorine and bulky isopropyl group).
    • Fluorine Placement :
  • Target: Fluorine at the benzyl’s ortho position.
  • Example 53: Fluorine at the chromene’s 5-position and phenyl’s 3-position.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Example 53
Molecular Weight (g/mol) ~521.6 (calculated) 589.1 (M+1)
LogP (Lipophilicity) Higher (due to methylthio group) Moderate (fluorine reduces logP)
Solubility Likely lower (hydrophobic SCH3) Improved (polar isopropyl group)
Melting Point Not reported 175–178°C

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and acylation. For this compound, critical steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core requires precise pH and temperature control (e.g., 60–80°C in ethanol or DMSO) to avoid side reactions .
  • Substituent Introduction : The 2-fluorobenzyl and methylthio groups must be introduced under anhydrous conditions using catalysts like triethylamine or NaH to ensure regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is essential to isolate the final product with >95% purity .
    Optimization Tips : Adjust solvent polarity (e.g., DMF for solubility) and use microwave-assisted synthesis to reduce reaction time by 30–50% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.6 ppm; methylthio group at δ 2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ = 481.12 vs. observed 481.11) .
  • X-ray Crystallography : For unambiguous confirmation of the pyrazolo[3,4-d]pyrimidine core and stereochemistry .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., A549, HL-60) with IC₅₀ values <10 µM indicate therapeutic potential .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence polarization .
  • Antimicrobial Activity : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound's potency?

Key SAR insights from analogous pyrazolo[3,4-d]pyrimidines include:

  • Fluorobenzyl Group : The 2-fluoro substitution enhances hydrophobic interactions with kinase ATP-binding pockets, increasing IC₅₀ by 2–3 fold vs. non-fluorinated analogs .
  • Methylthio vs. Methoxy : Methylthio improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) compared to methoxy groups, which are prone to demethylation .
  • Ethyl Linker : Shortening the ethyl spacer reduces conformational flexibility, potentially lowering off-target effects .
    Methodology : Synthesize analogs with systematic substituent variations and test in parallel assays .

Q. How to resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

Common sources of contradictions:

  • Assay Conditions : Differences in ATP concentration (e.g., 10 µM vs. 100 µM) alter IC₅₀ values in kinase assays. Standardize protocols using CLSI guidelines .
  • Cell Line Variability : A549 cells may show 2–5x higher resistance than HL-60 due to efflux pump expression. Validate with isogenic cell lines .
  • Compound Purity : HPLC purity <95% can introduce artifacts. Re-test batches with LC-MS-validated purity .

Q. What strategies are effective for studying target engagement and mechanism of action?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in cell lysates after compound treatment .
  • RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) to map signaling pathways .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with EGFR T790M mutant) to predict resistance mechanisms .

Q. How to design in vivo studies to evaluate pharmacokinetics and efficacy?

  • Dosing : Administer 10–50 mg/kg orally in murine models; monitor plasma levels via LC-MS/MS to calculate AUC and Cmax .
  • Toxicity : Perform histopathology on liver/kidney tissues after 14-day repeated dosing .
  • Efficacy Metrics : Measure tumor volume reduction in xenograft models (e.g., >50% inhibition vs. control) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity but low kinase inhibition?

Possible explanations:

  • Off-Target Effects : The compound may interact with tubulin or topoisomerases, which are not screened in kinase panels .
  • Metabolic Activation : Liver microsomes may convert the compound to a more active metabolite not present in in vitro assays .
    Resolution : Use CRISPR knockouts of suspected off-targets and compare activity in parent vs. knockout cells .

Methodological Resources

  • Synthetic Protocols : See multi-step optimizations in .
  • Assay Guidelines : Refer to standardized kinase protocols in and antimicrobial testing in .
  • Computational Tools : Use AutoDock Vina for docking studies and GROMACS for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.